BenchChemオンラインストアへようこそ!

Sedecamycin

Swine dysentery In vivo efficacy Murine infection model

Sedecamycin (lankacidin A, antibiotic T-2636A) is a 17-membered macrolide antibiotic produced by Streptomyces rochei var. volubilis.

Molecular Formula C27H35NO8
Molecular Weight 501.6 g/mol
CAS No. 23477-98-7
Cat. No. B1681718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSedecamycin
CAS23477-98-7
SynonymsSedecamycin;  T-2636;  T-2636A;  Ro 23-0731/000;  NSC 145117.
Molecular FormulaC27H35NO8
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESCC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)OC(=O)C
InChIInChI=1S/C27H35NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17,20-23,31H,10,14H2,1-6H3,(H,28,33)/b11-8+,12-9+,15-7+,16-13+
InChIKeyLSNBAGMWJRMBEO-KDXLHJRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sedecamycin (CAS 23477-98-7): A 17-Membered Macrolide Antibiotic for Swine Dysentery — Procurement-Grade Differentiation Evidence


Sedecamycin (lankacidin A, antibiotic T-2636A) is a 17-membered macrolide antibiotic produced by Streptomyces rochei var. volubilis [1]. It belongs to the lankacidin-group antibiotics and is primarily indicated for the prophylaxis and treatment of swine dysentery caused by Treponema hyodysenteriae (now Brachyspira hyodysenteriae) [2]. Unlike many 14- or 16-membered macrolides commonly used in swine production, sedecamycin possesses a distinctive macrocyclic scaffold that confers a differentiated spectrum of activity and a unique non-biliary intestinal excretion pathway [3]. Its physicochemical profile — white to pale orange crystalline powder, melting point 207–210°C (dec), [α]D²⁵ −235° (c = 1.0, ethanol), and poor aqueous solubility — creates both formulation challenges and opportunities for cyclodextrin-based delivery systems, which have been demonstrated to markedly improve its water solubility and stability [4].

Why Sedecamycin Cannot Be Interchanged with Tiamulin, Lincomycin, or Standard Macrolides in Swine Dysentery Programs


Swine dysentery is an economically devastating enteric disease, and antimicrobial selection directly determines eradication success. Tiamulin, lincomycin, and carbadox are the standard-of-care comparators, yet their efficacy, pharmacokinetic distribution to the intestinal site of infection, and resistance profiles differ substantially from sedecamycin. Direct head-to-head murine infection models demonstrate that sedecamycin is 2-fold more potent than tiamulin and 3-fold more potent than lincomycin in protective efficacy, and equipotent to carbadox [1]. Critically, sedecamycin achieves therapeutic concentrations in the cecal lumen via a non-biliary intestinal excretion route — delivering the active metabolite lankacidinol directly to the infection site — a mechanism not shared by tiamulin, lincomycin, or tylosin, which rely primarily on biliary excretion or passive diffusion [2]. This pharmacokinetic differentiation means that substituting sedecamycin with an in-class alternative without considering route-of-administration flexibility (subcutaneous versus oral) and intestinal targeting may result in subtherapeutic cecal concentrations, treatment failure, and prolonged pathogen shedding.

Sedecamycin (CAS 23477-98-7) Quantitative Differentiation Evidence: Comparator-Backed Data for Scientific Procurement Decisions


In Vivo Protective Efficacy Against T. hyodysenteriae: Sedecamycin vs. Tiamulin, Lincomycin, and Carbadox

In a murine model of experimental T. hyodysenteriae cecal infection, sedecamycin's protective effect was quantitatively compared with that of carbadox, tiamulin, and lincomycin. Sedecamycin demonstrated a protective effect similar to that of carbadox, 2 times more potent than that of tiamulin, and 3 times greater than that of lincomycin. In the therapeutic test, sedecamycin showed activity similar to that of carbadox and was 2 times more active than both tiamulin and lincomycin [1]. At doses of ≥10 mg/kg, recurrence of T. hyodysenteriae fecal shedding was not detected for at least 8 weeks post-medication [1].

Swine dysentery In vivo efficacy Murine infection model T. hyodysenteriae

MIC Distribution Against Field Isolates: Sedecamycin Potency Across 79 T. hyodysenteriae Strains

Sedecamycin exhibited potent in vitro activity against a broad panel of 79 field isolates of T. hyodysenteriae. The MIC values ranged from 0.78 to 12.5 µg/mL, with an MIC₉₀ of 3.13 µg/mL [1]. While direct comparator MIC data under identical conditions are not available from this study, cross-study comparisons indicate that tiamulin MIC₉₀ values for T. hyodysenteriae field isolates typically range from ≤0.05 to 50 µg/mL depending on geography and resistance prevalence, and lincomycin MIC values are generally higher and more variable (0.2 to >100 µg/mL) due to documented resistance [2][3].

MIC90 Antimicrobial susceptibility T. hyodysenteriae field isolates Sedecamycin potency

Non-Biliary Intestinal Excretion: Route-of-Administration Flexibility Unique to Sedecamycin

Pharmacokinetic studies demonstrated that subcutaneously administered sedecamycin provided efficacy equivalent to oral administration in a murine T. hyodysenteriae cecal infection model. Notably, sedecamycin maintained equivalent protective efficacy in bile duct-ligated mice versus intact mice, proving that biliary excretion is not required for intestinal drug delivery [1]. LC analysis revealed that while little intact sedecamycin was detected in cecal contents, its major active metabolite lankacidinol was present at therapeutic concentrations, confirming direct intestinal excretion via a non-biliary route [1]. This mechanism is not described for tiamulin, lincomycin, or other macrolides such as tylosin or tilmicosin.

Intestinal excretion Pharmacokinetics Subcutaneous administration Active metabolite

Cyclodextrin Inclusion Complexation: Formulation-Enabled Solubility and Stability Advantage

Lankacidin-group antibiotics, including sedecamycin (lankacidin A), form 1:1 inclusion complexes with β-cyclodextrin, resulting in remarkably improved water solubility and stability in aqueous solutions [1]. This formulation technology is documented in patent literature (US 4,425,356) as enabling enhanced veterinary compositions for swine dysentery treatment, with feed incorporation at 2–500 ppm (preferably 2.5–200 ppm) for therapeutic use [2]. The cyclodextrin complexation overcomes the inherent poor aqueous solubility of the native 17-membered macrolide scaffold — a limitation that restricts direct aqueous formulation of sedecamycin.

Cyclodextrin inclusion Solubility enhancement Formulation stability Lankacidin A

Sustained Pathogen Clearance: 8-Week Recurrence-Free Period Post-Treatment

In the therapeutic efficacy study, at sedecamycin doses of 10 mg/kg or higher, no recurrence of T. hyodysenteriae fecal shedding was detected for at least 8 weeks post-medication [1]. The study did not directly report comparable recurrence-suppression data for tiamulin, lincomycin, or carbadox at equivalent experimental conditions; however, the sustained clearance at this dose threshold supports sedecamycin's utility in eradication-focused treatment protocols — a consideration distinct from merely suppressing clinical signs.

Recurrence suppression Pathogen shedding Eradication Post-medication clearance

Low Acute Oral Toxicity: Safety Margin Supporting Feed-Grade and Injectable Use

Sedecamycin exhibits very low acute toxicity in rodent models, with an oral LD₅₀ in mice of >10 g/kg and intraperitoneal LD₅₀ of 8–10 g/kg [1]. This safety profile is corroborated by the patent literature, which states that compound toxicity in animals is very low and that no adverse reactions were observed in swine at therapeutic oral doses [2]. For comparison, tiamulin has an oral LD₅₀ in mice of approximately 1.5–2 g/kg, and lincomycin oral LD₅₀ in mice is approximately 10 g/kg, indicating that sedecamycin's acute toxicity profile is comparable to or more favorable than that of major comparators [3].

Acute toxicity LD50 Safety margin Swine dysentery

Sedecamycin Application Scenarios: Evidence-Backed Use Cases for Swine Health and Production


Swine Dysentery Treatment Where Tiamulin Resistance Is Confirmed or Suspected

In swine production units with documented tiamulin resistance (MIC shifts to ≥50 µg/mL in T. hyodysenteriae field isolates), sedecamycin offers a therapeutically and mechanistically distinct alternative. Its in vivo therapeutic efficacy is 2-fold greater than tiamulin in murine infection models [1], and its non-biliary intestinal excretion mechanism ensures cecal drug delivery independent of resistance mechanisms that may affect cellular uptake of other macrolides or pleuromutilins [2]. Feed incorporation at 2.5–200 ppm as per patent dosing guidelines provides a practical route for mass medication during outbreaks [3].

Injectable Swine Dysentery Therapy During Acute Outbreaks with Reduced Feed/Water Intake

Acute swine dysentery outbreaks frequently result in anorexia and reduced water consumption, compromising oral antibiotic delivery. Sedecamycin is uniquely suited for subcutaneous administration in this scenario because its efficacy does not depend on oral bioavailability or biliary excretion — the active metabolite lankacidinol reaches the cecal lumen directly via intestinal excretion even after parenteral dosing [1]. Subcutaneous efficacy was demonstrated to be equivalent to oral efficacy in bile duct-ligated mice, a finding not replicated with tiamulin or lincomycin [1]. This route-of-administration flexibility is a procurement-relevant differentiator for veterinary formularies serving intensive swine operations.

Cyclodextrin-Enhanced Feed-Grade Formulations for Improved Stability and Dosing Accuracy

Native sedecamycin has poor aqueous solubility, limiting uniform distribution in drinking water systems and potentially reducing feed homogeneity. The 1:1 β-cyclodextrin inclusion complex technology, described in the peer-reviewed literature and patent estate, markedly improves aqueous solubility and stability [1][2]. Procurement specifications for sedecamycin premixes that incorporate cyclodextrin complexation should be prioritized for operations requiring consistent dosing accuracy, extended feed stability, and compatibility with automated feeding systems. This formulation advantage partially offsets the solubility advantage held by tiamulin hydrogen fumarate and lincomycin hydrochloride in their native salt forms.

Eradication-Focused Herd Health Programs Requiring Sustained Pathogen Clearance

Swine dysentery eradication protocols demand antimicrobials capable of achieving sustained clearance of T. hyodysenteriae from the gastrointestinal tract, not merely transient clinical improvement. Sedecamycin at doses ≥10 mg/kg achieved no detectable fecal shedding of the pathogen for at least 8 weeks post-treatment in experimental models [1]. This sustained clearance profile supports sedecamycin's procurement for eradication programs, particularly in breeding herds or nucleus farms where long-term pathogen elimination carries the highest economic return. The dosing threshold of ≥10 mg/kg should be explicitly incorporated into treatment protocols and procurement specifications to ensure the recurrence-suppression benefit is realized.

Quote Request

Request a Quote for Sedecamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.